(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxoisoindole moiety and a sulfonylamino group attached to an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxoisoindole moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the sulfonylamino group: This step involves the reaction of the dioxoisoindole intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the sulfonylamino intermediate with an appropriate alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonylamino group.
Scientific Research Applications
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with signaling pathways: Such as the PI3K/AKT pathway, leading to changes in cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propionate: Similar structure with a propionate ester instead of an acetate ester.
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]butyrate: Similar structure with a butyrate ester instead of an acetate ester.
Uniqueness
The uniqueness of (1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S/c1-14-6-8-15(9-7-14)10-11-29(26,27)21-12-18(23)28-13-22-19(24)16-4-2-3-5-17(16)20(22)25/h2-11,21H,12-13H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVKARWMSCTHFD-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.